N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide is an organic compound characterized by the presence of a hydrazide functional group attached to a benzene ring, with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-chlorobenzaldehyde+benzohydrazide→N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to various biological effects.
Medicine
N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide
- N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-4-methoxybenzohydrazide
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide is unique due to its specific structural features, such as the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11ClN2O |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11ClN2O/c15-13-8-6-11(7-9-13)10-16-17-14(18)12-4-2-1-3-5-12/h1-10H,(H,17,18)/b16-10+ |
InChI Key |
YJGPDMQKIPQVLX-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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